molecular formula C24H24ClN3O4S B3575547 N-(4-benzamidophenyl)-4-chloro-3-(diethylsulfamoyl)benzamide

N-(4-benzamidophenyl)-4-chloro-3-(diethylsulfamoyl)benzamide

Cat. No.: B3575547
M. Wt: 486.0 g/mol
InChI Key: HIFSJCRZQPZIRZ-UHFFFAOYSA-N
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Description

N-(4-benzamidophenyl)-4-chloro-3-(diethylsulfamoyl)benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzamidophenyl)-4-chloro-3-(diethylsulfamoyl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-chloro-3-nitrobenzoic acid with diethylamine under suitable conditions to yield 4-chloro-3-(diethylsulfamoyl)benzoic acid.

    Reduction and Amidation: The nitro group is then reduced to an amine, followed by amidation with 4-benzamidophenyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzamidophenyl)-4-chloro-3-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide or sulfonamide groups, leading to the formation of amines or thiols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiols, or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-(4-benzamidophenyl)-4-chloro-3-(diethylsulfamoyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.

    Medicine: Due to its structural similarity to other bioactive benzamides, it is being explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-(4-benzamidophenyl)-4-chloro-3-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
  • 6-chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole
  • 5,6-dichloro-2-(4-chlorophenoxy)methyl)-1H-benzo[d]imidazole

Uniqueness

N-(4-benzamidophenyl)-4-chloro-3-(diethylsulfamoyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its diethylsulfamoyl group, in particular, provides unique properties that differentiate it from other benzamide derivatives.

Properties

IUPAC Name

N-(4-benzamidophenyl)-4-chloro-3-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O4S/c1-3-28(4-2)33(31,32)22-16-18(10-15-21(22)25)24(30)27-20-13-11-19(12-14-20)26-23(29)17-8-6-5-7-9-17/h5-16H,3-4H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFSJCRZQPZIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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